molecular formula C27H23FN6O2 B2356046 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1326895-30-0

5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2356046
CAS No.: 1326895-30-0
M. Wt: 482.519
InChI Key: SXXMQDCZBFLRRA-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted at position 2 with a naphthalen-1-yl group and at position 5 with a 2-oxoethyl side chain bearing a 4-(4-fluorophenyl)piperazine moiety. The fluorophenyl group may enhance metabolic stability and binding affinity, while the naphthalenyl substituent likely contributes to hydrophobic interactions in biological targets .

Properties

CAS No.

1326895-30-0

Molecular Formula

C27H23FN6O2

Molecular Weight

482.519

IUPAC Name

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2-naphthalen-1-ylpyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C27H23FN6O2/c28-20-8-10-21(11-9-20)31-12-14-32(15-13-31)26(35)17-33-27(36)25-16-24(30-34(25)18-29-33)23-7-3-5-19-4-1-2-6-22(19)23/h1-11,16,18H,12-15,17H2

InChI Key

SXXMQDCZBFLRRA-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CC6=CC=CC=C65

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2-(naphthalen-1-yl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a novel synthetic molecule that belongs to the class of pyrazolo-triazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the field of pharmacology. The structure of this compound suggests possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of the compound is C26H28FN5O3C_{26}H_{28}FN_5O_3, and its structure features a complex arrangement of rings that may influence its biological activity. The presence of the piperazine moiety and the naphthalene group are significant as they are known to enhance binding affinity to various receptors.

Biological Activity Overview

Recent studies have explored the biological activities of similar compounds within this chemical class, focusing on their potential as COX-II inhibitors , anti-inflammatory agents, and their effects on various signaling pathways.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, derivatives containing pyrazole rings have shown promising results in inhibiting cyclooxygenase enzymes (COX-I and COX-II) which are pivotal in inflammatory processes. In vitro studies have reported IC50 values ranging from 0.52 μM to 22.25 μM for COX-II inhibition among related compounds, suggesting that the target compound may possess comparable activity .

2. COX-II Inhibition

The compound's design is reminiscent of known COX-II inhibitors such as Celecoxib. Studies have shown that modifications in the pyrazole ring can lead to enhanced selectivity and potency against COX-II compared to COX-I . The selective inhibition of COX-II is particularly advantageous as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.

Case Studies and Research Findings

Several case studies have highlighted the biological activities of similar compounds:

  • Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their COX-II inhibitory potential. Among them, certain compounds exhibited up to 38 times more potency than standard drugs like Rofecoxib, indicating that structural modifications can significantly enhance efficacy .
  • In Vivo Studies : In vivo assessments demonstrated that some pyrazole-based compounds achieved over 64% inhibition of inflammation in animal models, showcasing their therapeutic potential .

Data Tables

CompoundStructureIC50 (μM)Activity
PYZ16Structure0.52COX-II Inhibitor
CelecoxibStructure0.78COX-II Inhibitor
PYZ37Structure0.20Anti-inflammatory

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Piperazine Substituent Aromatic Substituent Synthesis Method Reported Activity
Target Compound Pyrazolo-triazinone 4-(4-fluorophenyl) 2-(naphthalen-1-yl) Coupling reaction (hypothesized) Hypothetical CNS modulation
5-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(naphthalen-1-yl)-pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one Pyrazolo-triazinone 4-(2-fluorophenyl) 2-(naphthalen-1-yl) Unspecified Unreported
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Pyrazole None 3-(naphthalen-1-yl) Microwave-assisted synthesis ERα binding (comparable to 4-OHT)
MK66 (5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo-pyrimidinone None 5-(4-methoxyphenyl) Conventional heating Unreported
Venlafaxine analogs Phenethylamine N/A Varied fluorophenyl groups Virtual screening Antidepressant activity

Key Observations:

Piperazine Substituent Position Matters: The target compound’s 4-(4-fluorophenyl)piperazine differs from the 4-(2-fluorophenyl) analog in electronic and steric properties.

Core Heterocycle Influence: The pyrazolo-triazinone core provides rigidity compared to pyrazole (e.g., ) or pyrazolo-pyrimidinone (e.g., MK66 ), which may affect pharmacokinetics. For example, the triazinone ring could reduce metabolic degradation compared to less-stabilized cores.

Naphthalenyl vs. Phenyl Substituents :

  • The 2-(naphthalen-1-yl) group in the target compound offers a larger hydrophobic surface than phenyl or methoxyphenyl groups in analogs like MK66 . This may enhance binding to receptors with extended hydrophobic pockets.

Synthetic Accessibility: The target compound’s synthesis likely involves coupling the piperazine-oxoethyl side chain to the pyrazolo-triazinone core, analogous to methods used for arylpiperazine derivatives . In contrast, pyrazole analogs (e.g., ) employ microwave-assisted cyclization, suggesting divergent synthetic challenges.

Research Findings and Hypotheses

  • Binding Affinity Predictions :
    The structural similarity to 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , which binds ERα, suggests the target compound may interact with steroid hormone receptors. However, the piperazine moiety could redirect activity toward G-protein-coupled receptors (GPCRs) like 5-HT1A or D2 .
  • Metabolic Stability: Fluorination at the para position of the phenyl ring is associated with increased metabolic stability compared to non-fluorinated analogs, as seen in Venlafaxine derivatives .
  • Comparative Activity Gaps: No direct biological data exist for the target compound in the provided evidence. However, analogs with 4-(4-fluorophenyl)piperazine groups (e.g., ) show affinity for serotonin receptors, supporting hypotheses of CNS activity.

Preparation Methods

Synthesis of 2-Oxoethyl Intermediate

Bromination of the core at position 5 using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) yields 5-bromomethylpyrazolo-triazinone. Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane (DCM) forms the 5-(2-oxoethyl) derivative.

Oxidation Conditions

  • Oxidizing Agent : PCC (1.5 equiv)
  • Solvent : DCM, 25°C, 4 h
  • Yield : 72%.

Piperazine Coupling

4-(4-Fluorophenyl)piperazine is coupled to the 2-oxoethyl group via reductive amination.

Reductive Amination Protocol

  • Reactants : 5-(2-Oxoethyl)pyrazolo-triazinone (1.0 equiv), 4-(4-fluorophenyl)piperazine (1.5 equiv)
  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN, 1.2 equiv)
  • Solvent : Methanol, acetic acid (5% v/v)
  • Temperature : 25°C, 24 h
  • Yield : 68%.

Table 2: Piperazine Coupling Optimization

Piperazine Derivative Yield (%) Purity (%)
4-(4-Fluorophenyl)piperazine 68 98.7
4-(2-Fluorophenyl)piperazine 55 97.3

Purification and Analytical Characterization

Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from methanol.

Recrystallization Conditions

  • Solvent : Methanol
  • Temperature : −20°C, 12 h
  • Purity : >99% by HPLC.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 8.0 Hz, 1H, naphthalene), 7.92–7.85 (m, 3H, naphthalene), 4.72 (s, 2H, CH₂), 3.55–3.48 (m, 8H, piperazine), 7.12–7.05 (m, 4H, fluorophenyl).
  • LC-MS (ESI+) : m/z 486.5 [M + H]⁺.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what critical reaction conditions must be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of heterocyclic intermediates (e.g., pyrazolo-triazine core) followed by coupling with piperazine and fluorophenyl/naphthyl groups. Key steps include:

  • Oxadiazole or pyrazole ring formation via cyclization under reflux conditions .
  • Nucleophilic substitution for introducing the 4-fluorophenylpiperazine moiety, requiring anhydrous solvents (e.g., DMF) and catalysts like triethylamine .
  • Final coupling reactions (e.g., alkylation or amidation) to integrate the naphthalenyl group, with temperature control (60–80°C) to prevent side reactions . Purity is confirmed via HPLC (>95%) and structural validation via NMR and MS .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • 1H/13C NMR spectroscopy resolves the pyrazolo-triazine core and substituent integration (e.g., naphthalenyl protons at δ 7.5–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z ~540–560) .
  • X-ray crystallography (if crystals are obtainable) provides absolute stereochemical configuration, though challenges in crystallization are common due to molecular flexibility .

Q. What structural features correlate with its reported biological activity?

The compound’s activity (e.g., antitumor, antimicrobial) is attributed to:

  • Piperazine moiety : Enhances solubility and receptor binding via nitrogen lone pairs .
  • Naphthalenyl group : Contributes to hydrophobic interactions with target proteins .
  • Fluorophenyl group : Improves metabolic stability and bioavailability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

  • Analog synthesis : Replace the naphthalenyl group with other aromatic systems (e.g., biphenyl, indole) to assess hydrophobic interactions .
  • Piperazine modifications : Introduce alkyl or hydroxyethyl substituents to modulate pharmacokinetics .
  • Bioisosteric replacements : Substitute the pyrazolo-triazine core with pyrido-pyrimidine or triazolo-thiazole systems to evaluate scaffold flexibility .
  • In vitro assays : Use MTT assays (for cytotoxicity) and enzyme inhibition assays (e.g., kinase targets) to quantify activity changes .

Q. How can contradictions in biological activity data across studies be resolved?

  • Batch variability analysis : Compare purity (>95% vs. <90%) and synthetic routes (e.g., differences in coupling reagents) .
  • Target selectivity profiling : Use proteome-wide screening to identify off-target effects that may skew results .
  • Solubility adjustments : Test activity in varying media (e.g., DMSO/PBS ratios) to address aggregation artifacts .

Q. What strategies improve in vitro potency while minimizing cytotoxicity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to enhance cell permeability and reduce acute toxicity .
  • Co-administration studies : Combine with CYP450 inhibitors to prolong half-life .
  • Dose-response optimization : Use Hill slope analysis to identify therapeutic windows in cell lines .

Q. How can computational methods elucidate its mechanism of action?

  • Molecular docking : Simulate binding to receptors (e.g., serotonin 5-HT1A or dopamine D2) using AutoDock Vina .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Corrogate electronic parameters (e.g., logP, polar surface area) with activity data .

Q. What experimental approaches address stability issues in aqueous solutions?

  • pH profiling : Test degradation kinetics across pH 3–9 to identify optimal storage conditions .
  • Lyophilization : Formulate as a lyophilized powder to enhance shelf life .
  • Excipient screening : Add stabilizers (e.g., cyclodextrins) to mitigate hydrolysis .

Q. How can target engagement be confirmed in cellular models?

  • Cellular thermal shift assays (CETSA) : Validate binding to putative targets by measuring protein melting shifts .
  • Knockout/knockdown models : Use CRISPR/Cas9 to silence candidate receptors and assess activity loss .

Q. What methodologies enable the design of analogs with improved blood-brain barrier (BBB) penetration?

  • PAMPA-BBB assay : Screen analogs for passive permeability .
  • Structural simplification : Reduce molecular weight (<500 Da) and polar groups to enhance diffusion .
  • Transporter-mediated uptake : Introduce substrates for endogenous BBB transporters (e.g., LAT1) .

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